6-chloro-4-(pent-1-ynyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one is an identified impurity found in efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV. [, ] Its presence, even in trace amounts, can potentially influence the efficacy and safety profile of efavirenz. Therefore, understanding its properties and behavior is crucial for pharmaceutical development and quality control.
The synthesis of 6-chloro-4-(pent-1-ynyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one has been documented through various methods. One prominent approach involves the use of tetrahydrofuran as a solvent and employs gradient reversed-phase high-performance liquid chromatography for purification. The method allows for the detection of impurities ranging from 0.05% to 0.2% in Efavirenz samples .
In a typical synthetic route, the precursor compounds undergo cyclization reactions facilitated by carbonyl delivery agents such as carbonyldiimidazole or triphosgene. These reactions are conducted under controlled temperatures, often ranging between 45°C to 60°C, with stirring times varying from 2 to 5 hours . The final product is purified through crystallization techniques to achieve high purity levels exceeding 95% .
The molecular formula for 6-chloro-4-(pent-1-ynyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one is C14H11ClF3NO. The structure features a benzoxazine core with a chloro group and a trifluoromethyl group attached to it, along with a pent-1-ynyl substituent.
The chemical reactivity of 6-chloro-4-(pent-1-ynyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one can be explored through various reaction pathways. Notably, it may participate in nucleophilic substitutions due to the presence of electrophilic centers within its structure.
In laboratory settings, reactions involving this compound often include:
These reactions are typically monitored using chromatographic techniques such as HPLC or mass spectrometry for precise analysis of product formation and purity .
The mechanism of action for efavirenz impurities like 6-chloro-4-(pent-1-ynyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one is not fully elucidated but is believed to relate closely to its structural similarity to Efavirenz itself. As Efavirenz functions primarily as a non-nucleoside reverse transcriptase inhibitor, it interferes with viral replication by binding to the reverse transcriptase enzyme.
The physical and chemical properties of 6-chloro-4-(pent-1-ynyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one include:
Property | Value |
---|---|
Appearance | Solid |
Melting Point | Not explicitly stated |
Solubility | Soluble in organic solvents |
Stability | Sensitive to moisture |
These properties are crucial for understanding how the compound behaves under various conditions and its compatibility with other formulation components in pharmaceutical applications .
The primary application of 6-chloro-4-(pent-1-ynyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one lies within pharmaceutical research and development. It serves as an important reference standard for:
This compound's characterization aids in regulatory compliance and supports ongoing research into safer and more effective HIV treatments .
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.: